2-Isopropylphenylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylphenylphosphonic acid: is an organophosphorus compound with the molecular formula C9H13O3P . It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an isopropyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:
Chlorination: 2-Isopropylphenol reacts with phosphorus trichloride to form 2-isopropylphenylphosphonous dichloride.
Hydrolysis: The dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).
Major Products:
Oxidation: Oxidation of the phosphonic acid group can yield .
Substitution: Substitution on the phenyl ring can produce various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
2-Isopropylphenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.
Medicine: Phosphonic acids have applications in bone targeting and medical imaging.
Industry: They are used in the functionalization of surfaces and the design of hybrid materials
Mechanism of Action
The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .
Comparison with Similar Compounds
- 2-Methoxyphenylphosphonic acid
- 2-(4-Isopropylphenyl)acetic acid
- 1-Amino-1-phosphono-octyl-phosphonic acid
Comparison: 2-Isopropylphenylphosphonic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. Compared to 2-Methoxyphenylphosphonic acid, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules. The presence of the phosphonic acid group in all these compounds allows for similar applications in coordination chemistry and bioactivity .
Properties
Molecular Formula |
C9H13O3P |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl)phosphonic acid |
InChI |
InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
InChI Key |
OLNXBQUOWIYBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.